

How to improve the reaction yield of Isobucaine chemical synthesis

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Compound of Interest

Compound Name: *Isobucaine*

Cat. No.: *B079600*

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Technical Support Center: Isobucaine Chemical Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of **Isobucaine** chemical synthesis.

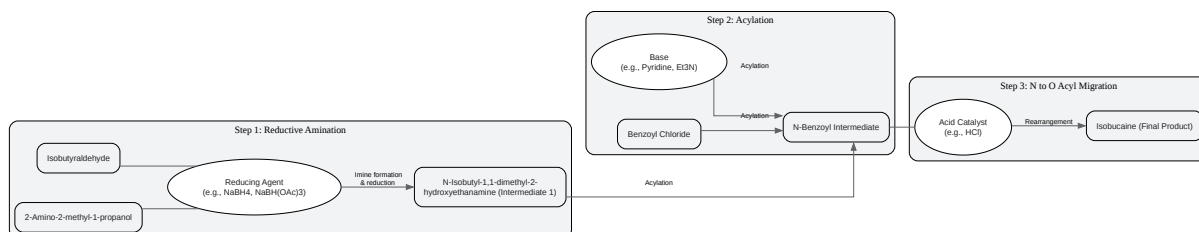
Isobucaine Synthesis Overview

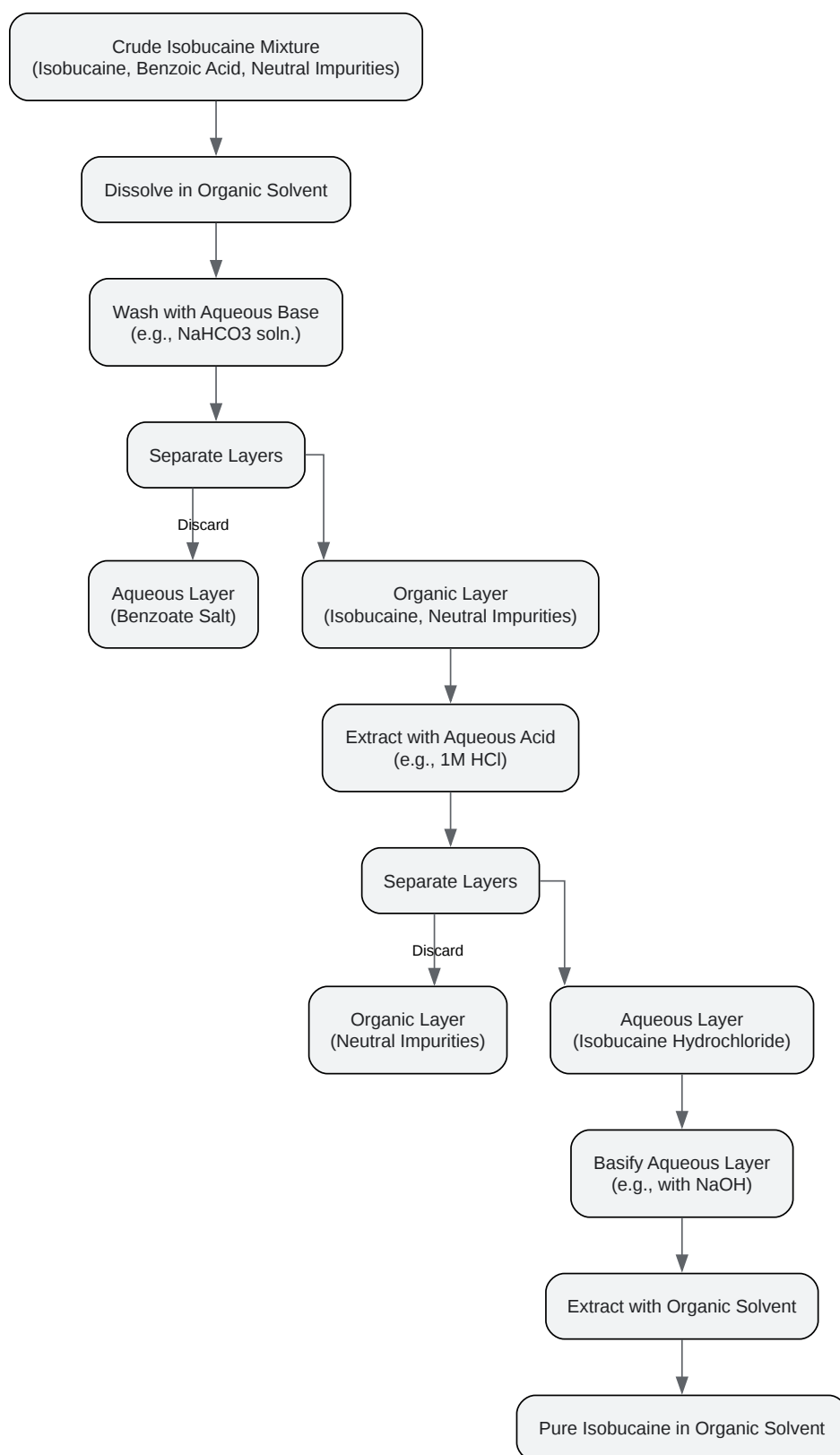
The synthesis of **Isobucaine** is a multi-step process involving three key transformations:

- Reductive Amination: Formation of the secondary amine intermediate, N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine, from 2-amino-2-methyl-1-propanol and isobutyraldehyde.
- Acylation: Esterification of the hydroxyl group of the amino alcohol intermediate with benzoyl chloride.
- N to O Acyl Migration: An acid-catalyzed intramolecular rearrangement to yield the final product, **Isobucaine**.

This guide will address potential issues and optimization strategies for each of these critical steps.

Experimental Workflow





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